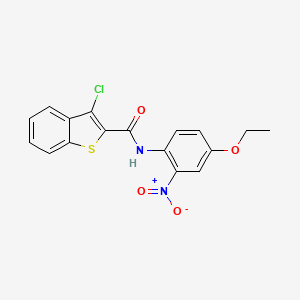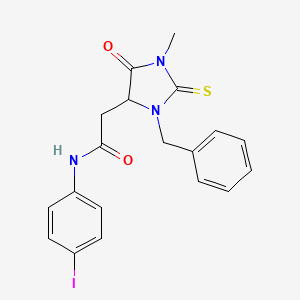![molecular formula C14H13NO3 B5068737 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one, also known as NMO, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. NMO is a cyclic urethane derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Applications De Recherche Scientifique
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. Studies have shown that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). This compound has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, as well as antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Mécanisme D'action
The mechanism of action of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one is not fully understood, but studies have suggested that it may inhibit bacterial cell wall synthesis by binding to the enzyme MurA, which is involved in the biosynthesis of peptidoglycan. This compound has also been shown to inhibit fungal cell wall synthesis by binding to β-(1,3)-glucan synthase, which is involved in the biosynthesis of β-(1,3)-glucan.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. This compound has been shown to have minimal effects on mammalian cell viability and has been shown to be well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against a range of bacterial, fungal, and viral pathogens. However, one limitation is that this compound may have limited solubility in aqueous solutions, which may affect its efficacy in certain applications.
Orientations Futures
There are several potential future directions for the study of 5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one. One area of interest is the development of this compound-based therapeutics for the treatment of bacterial, fungal, and viral infections. Another area of interest is the investigation of the mechanism of action of this compound and the identification of potential targets for drug development. Additionally, the development of new synthesis methods for this compound may lead to the production of more potent and effective analogs.
Méthodes De Synthèse
5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one can be synthesized through a variety of methods, including the reaction of 2-naphthol with chloroacetyl chloride to form 2-chloroacetylnaphthol, which is then reacted with ethylenediamine to form this compound. Another method involves the reaction of 2-naphthol with phosgene to form 2-chloroformylnaphthol, which is then reacted with ethylenediamine to form this compound.
Propriétés
IUPAC Name |
5-(naphthalen-2-yloxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14-15-8-13(18-14)9-17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHJBRYYXBRYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5068666.png)

![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)
![1-(2-methoxyphenyl)-5-{[(2-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5068691.png)
![methyl 4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5068693.png)

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![4-[5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5068715.png)
![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
